N-Fmoc-L-methionine Sulfoxide
Description
Significance of N-Fmoc-L-methionine Sulfoxide (B87167) in Peptide Chemistry Research
The primary application of N-Fmoc-L-methionine sulfoxide is in solid-phase peptide synthesis (SPPS). chemimpex.comresearchgate.net Methionine residues in peptides are susceptible to oxidation during synthesis and purification, leading to the formation of methionine sulfoxide. peptide.comiris-biotech.de This oxidation can result in a heterogeneous mixture of the desired peptide and its oxidized forms, complicating purification and potentially altering the peptide's biological activity. peptide.com
To circumvent this issue, researchers can intentionally use this compound as a building block in SPPS. peptide.com This strategy ensures the uniform incorporation of the oxidized methionine residue, leading to a single, more easily purified peptide product. peptide.com Following purification, the methionine sulfoxide can be reduced back to methionine if the native, non-oxidized peptide is the desired final product. peptide.comresearchgate.net This approach is particularly beneficial for the synthesis of hydrophobic or aggregation-prone peptides, as the polarity of the sulfoxide group can improve solubility and synthesis quality. researchgate.net
The use of this compound is a key component of the Fmoc/tBu (tert-butyl) protection strategy in SPPS. researchgate.netacs.org The Fmoc group protects the N-terminus of the amino acid and is removed with a mild base, while the sulfoxide serves as a stable, oxidized form of the methionine side chain. researchgate.net
Foundational Role in Biochemical Studies of Methionine Oxidation
Methionine oxidation is a significant post-translational modification that can occur in vivo, often as a result of reactive oxygen species (ROS). iris-biotech.denih.gov This oxidation can have profound effects on protein structure, function, and interaction. researchgate.net In some cases, it leads to protein deactivation, while in others, it can activate a protein's function. peptide.comiris-biotech.de
This compound serves as a crucial tool for investigating the biological consequences of methionine oxidation. chemimpex.com By incorporating this compound into synthetic peptides, researchers can create models to study how the oxidation of specific methionine residues affects protein behavior. chemimpex.com This is invaluable for understanding the role of methionine oxidation in various physiological and pathological processes, including oxidative stress and aging. chemimpex.comnih.govresearchgate.net
Furthermore, the stereochemistry of methionine sulfoxide is biologically relevant. researchgate.netresearchgate.net Living organisms possess enzymes called methionine sulfoxide reductases (MSRs) that can stereospecifically reduce methionine sulfoxide back to methionine, thus repairing oxidative damage. peptide.comnih.gov this compound and peptides containing it are used as substrates to study the activity and specificity of these MSR enzymes. researchgate.net The ability to separate the diastereomers of this compound allows for detailed investigations into the stereospecificity of these repair mechanisms. researchgate.net
| Research Area | Specific Application | Key Findings/Significance | Reference |
|---|---|---|---|
| Peptide Synthesis | Incorporation into peptides during SPPS to manage methionine oxidation. | Produces a uniform peptide product, simplifying purification. The sulfoxide can be later reduced to methionine. | peptide.com |
| Protein Engineering | Modification of proteins to study the effects of methionine oxidation on their properties. | Provides insights into protein stability, function, and structure. | chemimpex.comresearchgate.net |
| Drug Development | Design and optimization of peptide-based drugs. | Can enhance the efficacy and stability of therapeutic peptides. | chemimpex.comchemimpex.com |
| Oxidative Stress Research | Mimics oxidative modifications in proteins to study their biological effects. | Helps to understand the role of methionine oxidation in diseases and aging. | chemimpex.com |
| Enzymology | Substrate for studying methionine sulfoxide reductases (MSRs). | Allows for the characterization of enzyme kinetics and stereospecificity. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc L Methionine Sulfoxide and Analogues
Strategies for N-Fmoc-L-methionine Sulfoxide (B87167) Preparation
The preparation of N-Fmoc-L-methionine sulfoxide is often approached through two main strategies: direct oxidation of N-Fmoc-L-methionine or the use of pre-oxidized building blocks in peptide synthesis. The latter is frequently employed to circumvent issues of uncontrolled oxidation during peptide assembly and purification. peptide.comd-nb.info
During solid-phase peptide synthesis (SPPS), the thioether group of methionine is susceptible to oxidation, which can lead to a mixture of diastereomeric sulfoxides and potentially the corresponding sulfone. iris-biotech.de This can complicate purification and characterization of the final peptide. To address this, Fmoc-Met(O)-OH, a mixture of the (R)- and (S)-sulfoxide diastereomers, can be used directly as a building block in SPPS. peptide.comnih.gov This approach ensures a uniform oxidation state of the methionine residue throughout the synthesis, simplifying the purification of the resulting peptide. d-nb.info Following purification, the methionine sulfoxide residue can be reduced back to methionine if desired, using various reagents. iris-biotech.depeptide.com
Common methods for the post-synthesis reduction of methionine sulfoxide to methionine are summarized below:
| Reagent System | Conditions | Reference |
| Mercaptoethanol and 1 M ammonium (B1175870) fluoride | pH 8.0, ice bath, 30 minutes | peptide.com |
| N-(methyl)mercaptoacetamide in 10% v/v aqueous acetic acid | 37 °C, inert atmosphere, 24-36 hours | peptide.com |
| Ammonium iodide and dimethyl sulfide (B99878) (Reagent H) | Not specified | iris-biotech.de |
| TMSBr and ethane-1,2-dithiol | Not specified | d-nb.info |
Alternatively, direct oxidation of N-Fmoc-L-methionine can be achieved using various oxidizing agents. However, controlling the stereochemistry of this oxidation is a significant challenge, often resulting in a mixture of diastereomers.
Stereochemical Control in Methionine Sulfoxide Synthesis
The oxidation of the sulfur atom in the methionine side chain creates a new chiral center, leading to the formation of two diastereomers: N-Fmoc-L-methionine-(S)-sulfoxide and N-Fmoc-L-methionine-(R)-sulfoxide. nih.gov The stereochemistry at the sulfur atom can have significant implications for the biological activity and conformational properties of peptides.
Formation of Diastereomers (S-sulfoxide and R-sulfoxide)
The oxidation of methionine's prochiral sulfur atom generally results in a mixture of the (S) and (R) diastereomers of the sulfoxide. nih.gov While many chemical oxidants show little to no diastereoselectivity, certain enzymatic systems can produce one diastereomer preferentially. For instance, flavin-containing monooxygenases have been shown to catalyze the oxidation of methionine residues. nih.gov
Research has demonstrated that different oxidizing agents can exhibit some level of diastereoselectivity in the oxidation of methionine residues within peptides. nih.gov However, achieving high diastereoselectivity in the chemical oxidation of N-Fmoc-L-methionine remains a synthetic challenge.
A notable method for the separation of these diastereomers involves supercritical CO2 chromatography, which has been shown to effectively resolve the sulfoxide diastereomers with high purity. ucsc.edu The stereochemical stability of the sulfoxide sulfur is high, with a calculated interconversion barrier of 45.2 kcal mol⁻¹, indicating that the diastereomers are stable under normal conditions. ucsc.edu
Enzymatic methods have also been explored for stereoselective synthesis. For example, chloroperoxidase-catalyzed oxidation of N-protected L-methionine derivatives has been shown to produce the (R_S)-sulfoxide with moderate to high diastereomeric excess. cdnsciencepub.com
Derivatization Strategies for Methionine Sulfoxide Analogues
The modification of this compound and its parent amino acid, methionine, allows for the introduction of novel chemical properties into peptides. Key derivatization strategies include N-methylation and the incorporation of fluorine atoms.
Synthesis of N-Methylated Methionine Sulfoxide Derivatives
N-methylation of amino acids is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as membrane permeability and proteolytic stability. google.com The synthesis of N-methyl-L-methionine sulfoxide has been reported. One approach involves the preparation of the sulfoxide from N-methyl-L-methionine. google.comrsc.org
A patented method describes the synthesis of N-methyl-L-methionine-1-sulfoxide through the treatment of a precursor with triethylsilane and trifluoroacetic acid. google.com
| Precursor | Reagents | Product | Reference |
| Diastereomeric sulfoxides (38) | Triethylsilane, Trifluoroacetic acid in Chloroform | N-methyl-L-methionine-1-sulfoxide (39b) | google.com |
Incorporation of Fluorinated Moieties
The introduction of fluorine into amino acids can significantly alter their electronic properties, lipophilicity, and metabolic stability, making fluorinated analogues valuable tools in chemical biology and drug design. gla.ac.uk The synthesis of fluorinated methionine analogues has been an area of active research. researchgate.net
Strategies for synthesizing fluorinated methionine analogues often involve the use of specialized fluorinating reagents. For example, L-trifluoromethionine has been synthesized from N-acetyl-D,L-homocysteine thiolactone and trifluoromethyl iodide. researchgate.net Another approach involves the use of xenon difluoride for the fluorination of methionine derivatives, which occurs at the methylthio position. researchgate.net
The synthesis of fluorinated analogues can also be achieved through multi-step sequences starting from protected methionine sulfoxide. For instance, protected monofluoromethylhomocysteine has been synthesized from a protected methionine sulfoxide precursor. researchgate.net More complex fluorinated analogues, such as those containing a fluorinated cyclopropane (B1198618) scaffold, have also been developed. nih.gov
Applications in Advanced Peptide Synthesis Methodologies
N-Fmoc-L-methionine Sulfoxide (B87167) in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry. However, the side chain of methionine is typically left unprotected and is prone to oxidation by various reactive oxygen species, a reaction that can be acid-catalyzed or occur through exposure to atmospheric oxygen. biotage.comiris-biotech.de This leads to unintended formation of methionine sulfoxide [Met(O)], which can result in a final crude product containing a difficult-to-separate mixture of the desired peptide and its oxidized variant. biotage.comresearchgate.net
N-Fmoc-L-methionine sulfoxide [Fmoc-Met(O)-OH] serves as a valuable and strategic building block in Fmoc-based SPPS. chemimpex.compeptide.com Its primary utility lies in preemptively addressing the issue of partial or uncontrolled oxidation of methionine residues during synthesis. peptide.com When significant oxidation is anticipated or observed, chemists can intentionally use Fmoc-Met(O)-OH instead of the standard Fmoc-Met-OH. peptide.com
This approach yields a single, uniformly oxidized peptide product. peptide.com The resulting homogeneity of the crude peptide, where all methionine residues are present as sulfoxides, significantly simplifies the subsequent purification process, typically by High-Performance Liquid Chromatography (HPLC). peptide.comresearchgate.net Furthermore, the introduction of the polar sulfoxide group can improve the solubility of hydrophobic or aggregation-prone peptides, facilitating their synthesis and handling. chemimpex.comresearchgate.net The Fmoc protecting group on the sulfoxide derivative enhances its stability and solubility, making it an ideal choice for SPPS. chemimpex.com
Synthesis: The peptide is synthesized using Fmoc-Met(O)-OH at the positions where methionine is required. peptide.com
Cleavage and Deprotection: The peptide is cleaved from the solid support and side-chain protecting groups are removed, typically with a trifluoroacetic acid (TFA)-based cocktail. The result is a crude peptide where the methionine is in the sulfoxide form.
Purification: The homogeneous crude peptide containing Met(O) is purified to a high degree. peptide.com
Reduction: The purified peptide is then subjected to a final chemical reduction step to convert the methionine sulfoxide residue back to the native methionine thioether, yielding the final desired peptide. peptide.com
This "synthesize-purify-reduce" strategy is particularly advantageous for complex or long peptides where preventing oxidation is challenging and purification of mixed species is impractical. researchgate.net
When the goal is to use standard Fmoc-L-methionine and prevent its oxidation, several methodological approaches can be employed. These strategies focus on controlling the chemical environment during synthesis and, most critically, during the final acid-mediated cleavage from the resin.
During the final cleavage step with TFA, reactive cationic species are generated that can cause oxidative side reactions. sigmaaldrich.com To prevent the oxidation of sensitive residues like methionine and tryptophan, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.com Various scavenger cocktails have been developed specifically to suppress methionine oxidation. acs.orgnih.govresearchgate.net
Interactive Data Table: Scavenger Cocktails for Preventing Methionine Oxidation
| Reagent Name/Composition | Components | Purpose of Key Additives | Reference(s) |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Thioanisole and EDT act as scavengers for cations and suppress oxidation. | sigmaaldrich.com |
| TFA / TIS / Water / EMS | TFA / Triisopropylsilane / Water / Ethyl methyl sulfide (B99878) | Ethyl methyl sulfide (EMS) is included specifically to minimize Met oxidation. | sigmaaldrich.com |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I | Specifically designed for preventing Met oxidation; NH₄I and DMS are key reducing components. | iris-biotech.deacs.org |
| TFA / Anisole / TMSCl / Me₂S / PPh₃ | TFA / Anisole / Trimethylsilyl (B98337) chloride / Dimethyl sulfide / Triphenyl phosphine | A modern cocktail developed to completely eradicate Met(O) formation. PPh₃ acts as a reducing agent. | nih.govresearchgate.net |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water | A common, less malodorous cocktail, but may be insufficient for peptides highly prone to oxidation. | sigmaaldrich.com |
Beyond the use of scavengers, controlling the physical and chemical environment throughout the SPPS process can minimize unwanted oxidation.
Solvent Quality: The quality of solvents, particularly dipolar aprotic solvents like N-Butyl-2-pyrrolidinone (NBP), is critical. Such solvents can undergo air oxidation to form hydroperoxides, which in turn readily oxidize methionine residues. acs.org Using fresh, high-purity, or peroxide-free solvents is essential.
Atmospheric Control: Since atmospheric oxygen can contribute to oxidation, performing synthesis and cleavage steps under an inert atmosphere, such as by bubbling nitrogen or argon through the reaction vessel, can be beneficial. sigmaaldrich.commblintl.com
Light and Temperature: Exposure to light and elevated temperatures can accelerate the formation of oxidative species within solvents. acs.org Therefore, protecting reagents and reaction vessels from light and maintaining controlled temperatures can help mitigate oxidation.
Storage: Peptides should be stored in a lyophilized (freeze-dried) state at low temperatures (-20°C or -80°C) to enhance stability and reduce degradation from moisture or oxidation. mblintl.com
Whether methionine sulfoxide is incorporated intentionally using Fmoc-Met(O)-OH or formed as an unwanted side product, a final reduction step is necessary to obtain the native peptide. A variety of chemical methods are available for the selective reduction of Met(O) back to methionine in the fully deprotected peptide, often in solution after purification. peptide.comresearchgate.net These methods are designed to be mild enough to avoid altering other amino acid residues. researchgate.net
Interactive Data Table: Reagents for Post-Synthesis Reduction of Methionine Sulfoxide
| Reducing Agent / System | Typical Conditions | Notes | Reference(s) |
| Ammonium (B1175870) Iodide (NH₄I) and Dimethyl Sulfide (DMS) | TFA or other acidic media | A mild and effective procedure that is compatible with sensitive functionalities like peptide thioesters. | researchgate.netresearchgate.net |
| N-methylmercaptoacetamide (MMA) | Aqueous buffer | A common method for reducing Met(O) in solution. | researchgate.netthermofisher.com |
| Tetrabutylammonium Bromide (Bu₄NBr) | Added to TFA cleavage cocktail or used post-synthesis | Enables a one-pot deprotection and reduction. The reduction is rapid (approx. 5 minutes). | researchgate.net |
| Titanium(IV) Chloride (TiCl₄) / Sodium Iodide (NaI) | Organic solvent | A low-valent titanium species is generated in situ for the reduction. | researchgate.net |
| Trimethylsilyl Bromide (TMSBr) and EDT | Anhydrous solvent | A rapid reduction method. | researchgate.net |
| Organic Sulfide and Haloacid | Anhydrous TFA | A patented process using reagents like HCl or HBr in the presence of an organic sulfide. | google.com |
Impact on Peptide Solubility and Aggregation During Synthesis and Purification
The synthesis of hydrophobic and aggregation-prone peptides represents a significant hurdle in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net Peptide aggregation can lead to poor synthesis quality, incomplete reactions, and considerable difficulty during purification by high-performance liquid chromatography (HPLC). nih.gov The introduction of this compound (Fmoc-Met(O)-OH) as a building block is an effective strategy to counter these issues. nih.govnih.gov
A similar improvement was observed in the synthesis of a segment from the human prion protein (hPrP (125–155)), which also contains multiple methionine residues and is prone to aggregation. nih.gov The use of the sulfoxide derivative resulted in crude material of superior quality and solubility, increasing the final yield from 2% to 14% after purification and reduction. nih.gov
Table 1: Comparison of Peptide Synthesis Yields With and Without Methionine Sulfoxide Strategy
| Peptide Sequence | Synthesis Strategy | Final Yield | Reference |
|---|---|---|---|
| TDP-43 (307–347) | Standard SPPS with Fmoc-Met-OH | ~1% | nih.gov |
| TDP-43 (307–347) | SPPS with Fmoc-Met(O)-OH followed by reduction | 14% | nih.gov |
| hPrP (125–155) | Standard SPPS with Fmoc-Met-OH | 2% | nih.gov |
Methionine Sulfoxide as a Reversible Protecting Group Strategy in Peptide Chemistry
The thioether side chain of methionine, while generally considered unreactive under standard Fmoc-SPPS conditions, is susceptible to oxidation and other side reactions, particularly during the final cleavage from the resin support under acidic conditions. peptide.combiotage.comacs.org To circumvent these issues, methionine can be introduced in its pre-oxidized sulfoxide form, which effectively acts as a protecting group. peptide.comnih.gov
This strategy involves using Fmoc-Met(O)-OH during peptide synthesis. The sulfoxide is stable throughout the coupling and deprotection cycles. peptide.compeptide.com After the full-length peptide has been assembled and purified, the methionine sulfoxide residues are quantitatively reduced back to their native thioether form. nih.govpeptide.com This two-step approach ensures the integrity of the methionine residue and often results in a cleaner crude product that is easier to purify. peptide.compeptide.com
The reversibility of methionine oxidation is a key advantage. peptide.com Several methods have been developed for the reduction of methionine sulfoxide in peptides, allowing chemists to choose a method compatible with other sensitive residues in the sequence. These methods are generally mild and efficient. researchgate.netacs.orgmdpi.com
Table 2: Common Reagents for the Reduction of Methionine Sulfoxide (Met(O)) to Methionine (Met)
| Reagent System | Conditions | Comments | Reference(s) |
|---|---|---|---|
| Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) | Included in trifluoroacetic acid (TFA) cleavage cocktail | Widely used, versatile, and can be performed simultaneously with final deprotection. | nih.govmdpi.com |
| N-methylmercaptoacetamide | Aqueous acetic acid, 37 °C, 24-36 hours | Mild conditions suitable for solution-phase reduction. | peptide.comresearchgate.net |
| Dithiothreitol (DTT) | Aqueous solution, pH 8.0 | Often used to suppress oxidation during cleavage or for post-purification reduction. | peptide.comthermofisher.com |
| Titanium(IV) Chloride (TiCl₄) and Sodium Iodide (NaI) | N/A | Very rapid reduction, but may cause side reactions with disulfide bonds or tryptophan with longer reaction times. | researchgate.net |
Synthesis of Peptides with Site-Specific Methionine Sulfoxide Modifications
The oxidation of methionine to methionine sulfoxide is not just a chemical artifact to be avoided; it is a biologically relevant post-translational modification (PTM) that can regulate protein function, structure, and interaction. teknoscienze.comnih.govrsc.org The ability to synthesize peptides with methionine sulfoxide at a specific position is therefore crucial for studying the biological consequences of this modification. nih.gov
Using Fmoc-L-methionine sulfoxide, researchers can precisely incorporate Met(O) into a peptide sequence. This allows for the investigation of how localized oxidation affects a peptide's structure, such as inducing a change in secondary conformation, or its ability to interact with other proteins. nih.govrsc.org For example, peptides with site-specific Met(O) have been designed as "switch" peptides, which alter their conformation in response to the redox state of the methionine residue. nih.gov
A powerful application of this approach is in chemical biology for identifying "readers" of this PTM—that is, proteins that differentially recognize and bind to the oxidized versus the reduced form of a methionine-containing peptide. rsc.org In one study, a photo-crosslinking peptide derived from actin containing oxidized methionine at specific sites (M44 and M47) was synthesized. rsc.org This tool enabled the identification of proteins, such as HSPA8, that selectively interact with the reduced form of the peptide, providing insight into the cellular response to oxidative stress. rsc.org Similarly, the synthesis of β-amyloid peptides with oxidized methionine has been instrumental in studying how this modification can decrease the peptide's aggregation and toxicity, which is relevant to Alzheimer's disease. teknoscienze.comresearchgate.net
Role in the Synthesis of Complex Peptides and Biomolecules
The strategic use of this compound has proven to be indispensable in the synthesis of complex and "difficult" peptides that are otherwise challenging to produce. nih.govchemimpex.com These often include long peptides, sequences prone to aggregation, and those rich in hydrophobic or methionine residues. nih.govresearchgate.net
The synthesis of the amyloid-beta (Aβ) peptide, particularly the highly pathogenic Aβ(1-42) fragment, is notoriously difficult due to its extreme tendency to aggregate. nih.govbiotage.com The introduction of Fmoc-Met(O)-OH at the methionine-35 position has been explored as a strategy to disrupt this aggregation during synthesis, facilitating the production of higher quality Aβ for research into Alzheimer's disease. nih.govresearchgate.net
Beyond aggregation-prone sequences, Fmoc-Met(O)-OH serves as a key building block in the assembly of other complex biomolecules and potential therapeutics. chemimpex.com For instance, it has been successfully employed in the synthesis of a crustacean insulin-like peptide, demonstrating its utility in producing functional biomolecules. nih.govresearchgate.net The ability to temporarily increase polarity and prevent side reactions makes it a valuable component in the synthetic chemist's toolkit, enabling the creation of complex peptide-based drugs, bioconjugates, and materials with enhanced stability and efficacy. chemimpex.com The controlled, reversible nature of the sulfoxide modification ultimately expands the scope of what is achievable through solid-phase peptide synthesis. nih.gov
Biochemical and Biological Research Implications
Investigation of Methionine Oxidation in Biological Systems
The oxidation of methionine residues to methionine sulfoxide (B87167) [Met(O)] is a significant event in biology, driven by reactive oxygen species (ROS). iris-biotech.deteknoscienze.com This modification can have profound effects on cellular components and is implicated in a range of physiological and pathological processes. The use of N-Fmoc-L-methionine sulfoxide allows scientists to create peptides containing this specific modification, thereby facilitating research into its biological consequences. chemimpex.comresearchgate.net
Effects on Protein Conformation and Stability
The conversion of a methionine residue to methionine sulfoxide introduces a significant change in the physicochemical properties of the amino acid side chain, primarily by increasing its polarity. researchgate.netwisc.edu This alteration from a hydrophobic thioether to a more hydrophilic sulfoxide can disrupt the delicate balance of forces that maintain a protein's three-dimensional structure.
Research using peptides synthesized with this compound has demonstrated that this modification can lead to:
Altered Secondary Structure: The introduction of a polar Met(O) residue can transform a peptide that would normally adopt an alpha-helical conformation into one that favors a beta-strand structure. wisc.edu
Changes in Aggregation Propensity: For peptides prone to aggregation, such as those involved in neurodegenerative diseases, the oxidation of methionine can have varied effects. In some cases, like with beta-amyloid, oxidation may decrease aggregation and toxicity. teknoscienze.comresearchgate.net In other instances, the structural changes induced by oxidation can promote protein aggregation. iris-biotech.de
These findings underscore the importance of methionine's oxidation state in dictating protein architecture and behavior.
Methionine Oxidation as a Post-Translational Modification and Regulatory Switch
Methionine oxidation is increasingly recognized not just as a form of damage, but as a crucial post-translational modification (PTM) that can regulate protein function. researchgate.netsigmaaldrich.com Unlike some irreversible modifications, the oxidation of methionine to methionine sulfoxide can be reversed by a family of enzymes known as methionine sulfoxide reductases (Msrs). iris-biotech.denih.gov This reversibility establishes the Met/Met(O) cycle as a potential regulatory switch, akin to phosphorylation.
The functional consequences of this PTM can be diverse:
Enzyme Activation/Inactivation: The oxidation of a critical methionine residue can lead to either the activation or inactivation of an enzyme's catalytic activity. peptide.comresearchgate.net For example, the oxidation of a specific methionine in the nuclear export sequence of the fungal transcription factor NirA regulates its subcellular location and activity. nih.gov
Altered Protein-Protein Interactions: The change in a protein's surface properties due to methionine oxidation can modulate its ability to interact with other proteins or cellular components. teknoscienze.comresearchgate.net
Neoepitope Generation: Oxidized forms of proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses. researchgate.netresearchgate.net
The ability to synthesize peptides with a precisely placed methionine sulfoxide using this compound is invaluable for dissecting these regulatory mechanisms. chemimpex.com
Research on Oxidative Stress Mechanisms Involving Methionine Residues
Methionine is one of the amino acids most susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. iris-biotech.deteknoscienze.com This makes it a key player in the cellular response to oxidative stress. The accumulation of oxidized proteins is a hallmark of aging and many diseases.
This compound is a valuable compound for studying oxidative stress because it allows researchers to mimic the effects of oxidative damage on specific proteins. chemimpex.com Studies have shown that the presence of methionine and its oxidized form, methionine sulfoxide, can alter parameters of oxidative stress in tissues like the liver. nih.gov Proteins rich in surface-exposed methionine residues are thought to act as "antioxidant buffers," scavenging ROS and thereby protecting other, more critical residues and proteins from oxidative damage. acs.org The subsequent repair of methionine sulfoxide by Msr enzymes completes this protective cycle. nih.gov
Discrimination Between Methionine Sulfoxide and Sulfone States in Biological Processes
The oxidation of methionine is a two-step process. The first step, forming methionine sulfoxide (Met(O)), is a reversible modification. iris-biotech.de However, further oxidation under conditions of strong oxidative stress can lead to the formation of methionine sulfone (Met(O2)). iris-biotech.denih.gov This second oxidation state is generally considered irreversible in biological systems, as there is no known enzymatic pathway for its reduction back to methionine. teknoscienze.comnih.gov
This distinction has significant biological implications:
Irreversible Damage: The formation of methionine sulfone represents a permanent form of oxidative damage to a protein, which can lead to a loss of function and may target the protein for degradation. iris-biotech.deiris-biotech.de
Differential Recognition: Enzymes and other proteins can distinguish between the sulfoxide and sulfone states. For example, human neutrophil elastase specifically recognizes and cleaves substrates containing methionine sulfone, but not methionine sulfoxide. nih.gov This suggests a mechanism for targeting proteins that have undergone severe, irreversible oxidative damage.
The use of N-Fmoc-L-methionine sulfone in peptide synthesis allows for comparative studies to understand the distinct structural and functional consequences of these two different oxidation states. chemimpex.com
| Feature | Methionine Sulfoxide (Met(O)) | Methionine Sulfone (Met(O2)) |
| Oxidation State | Mono-oxygenated (+16 Da) | Di-oxygenated (+32 Da) |
| Reversibility | Reversible by Msr enzymes | Irreversible in biological systems |
| Biological Role | Post-translational modification, regulatory switch, oxidative stress marker | Marker of severe, irreversible oxidative damage |
| Enzymatic Recognition | Substrate for Msr enzymes | Not a substrate for Msrs; recognized by specific proteases |
Enzymology and Mechanism of Methionine Sulfoxide Reductases (Msr)
Methionine sulfoxide reductases (Msrs) are a ubiquitous family of enzymes crucial for repairing oxidized proteins. nih.gov They catalyze the reduction of methionine sulfoxide back to methionine, thus restoring protein function and contributing to cellular antioxidant defense. nih.govnih.gov There are two main classes, MsrA and MsrB, which exhibit stereospecificity for the S and R diastereomers of methionine sulfoxide, respectively. nih.govnih.gov
This compound as a Substrate in Msr Activity Assays
This compound is an effective substrate for studying the activity and specificity of Msr enzymes. researchgate.net In these assays, the Fmoc-protected sulfoxide is incubated with the Msr enzyme, and the reaction is monitored by techniques like capillary electrophoresis or HPLC. nih.govresearchgate.net These methods can separate the diastereomers of the substrate (Fmoc-L-methionine-(S)-sulfoxide and Fmoc-L-methionine-(R)-sulfoxide) from the reduced product (Fmoc-L-methionine). researchgate.net
Such assays have been instrumental in:
Determining the stereospecificity of different Msr enzymes.
Calculating key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Screening for inhibitors or activators of Msr activity.
For instance, studies have successfully used an electrophoretically mediated microanalysis assay (EMMA) with Fmoc-L-methionine sulfoxide to analyze the stereoselective reduction by human MsrA and MsrB. researchgate.net
| Enzyme | Substrate Specificity | Research Application of this compound |
| Methionine Sulfoxide Reductase A (MsrA) | Reduces the S-diastereomer of Met(O) | Used to determine kinetic parameters (Km, Vmax) for the reduction of Fmoc-L-methionine-(S)-sulfoxide. researchgate.net |
| Methionine Sulfoxide Reductase B (MsrB) | Reduces the R-diastereomer of Met(O) | Used to demonstrate for the first time that Fmoc-methionine-(R)-sulfoxide is a substrate and to determine kinetic parameters. researchgate.net |
Studies on Stereospecificity of MsrA and MsrB Enzymes
The reduction of methionine sulfoxide is catalyzed by a class of enzymes known as methionine sulfoxide reductases (Msrs). A key feature of this enzymatic system is its stereospecificity. The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide. Eukaryotic and many prokaryotic organisms possess two distinct classes of Msr enzymes to specifically reduce these epimers.
Methionine Sulfoxide Reductase A (MsrA): This enzyme is stereospecific for the reduction of the S-epimer of methionine sulfoxide. pnas.orgnih.gov Studies have shown that MsrA can reduce both free and protein-bound methionine-(S)-sulfoxide. nih.gov Interestingly, some research indicates that MsrA can also function as a stereospecific oxidase, producing the S-epimer of methionine sulfoxide.
Methionine Sulfoxide Reductase B (MsrB): In contrast to MsrA, MsrB is specific for the reduction of the R-epimer of methionine sulfoxide. pnas.orgnih.gov Its activity is primarily directed towards protein-bound methionine-(R)-sulfoxide, with significantly lower efficiency for the free amino acid. nih.gov
The use of this compound, which exists as a mixture of the S and R diastereomers, has been instrumental in assays designed to differentiate the activities of MsrA and MsrB. By monitoring the reduction of the specific diastereomers, researchers can accurately characterize the stereospecificity of these enzymes. researchgate.net
Kinetic Characterization of Msr Enzymes
The kinetic parameters of Msr enzymes, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide crucial insights into their efficiency and substrate affinity. This compound and its analogs have been employed as substrates in various studies to determine these parameters for MsrA and MsrB from different organisms.
While specific kinetic data for this compound is not always detailed in isolation, studies often use closely related N-acylated methionine sulfoxide derivatives. These studies collectively demonstrate the substrate preferences and catalytic efficiencies of Msr enzymes.
| Enzyme | Organism | Substrate | K_m (mM) | V_max or k_cat | Reference |
|---|---|---|---|---|---|
| MsrA | Mycobacterium tuberculosis | N-acetyl-methionine-(S)-sulfoxide | 1.6 ± 0.4 | 2.6 ± 0.2 s⁻¹ (V_max) | |
| MsrB | Mycobacterium tuberculosis | N-acetyl-methionine-(R)-sulfoxide | 1.7 ± 0.6 | 0.8 ± 0.1 s⁻¹ (V_max) | |
| MsrA | Tomato (Solanum lycopersicum) | Free methionine-(S)-sulfoxide | 0.352 ± 0.025 | 0.066 ± 0.009 s⁻¹ (k_cat) |
These kinetic studies are fundamental to understanding the catalytic mechanism of Msr enzymes and their physiological roles.
Role of Msr Enzymes in Cellular Defense Systems
The Msr system is a cornerstone of the cellular antioxidant defense network. By repairing oxidized proteins, these enzymes mitigate the damaging effects of reactive oxygen species (ROS) and reactive nitrogen intermediates (RNI). nih.gov The accumulation of oxidized proteins is linked to aging and various pathological conditions, including neurodegenerative diseases. nih.gov
Research has demonstrated that the deletion of Msr genes renders organisms more susceptible to oxidative stress. For instance, in the bacterium Staphylococcus aureus, Msr enzymes are crucial for surviving the oxidative burst from host immune cells like neutrophils. pnas.org Studies have shown that S. aureus strains lacking MsrA and MsrB are more easily killed by hypochlorous acid, an oxidant produced by neutrophils. pnas.org
The use of peptides synthesized with this compound allows researchers to create specific oxidized protein substrates. These substrates can then be used to investigate the protective role of Msr enzymes in cellular models of oxidative stress, providing a direct link between Msr activity and cellular resilience.
This compound in Protein Engineering Studies
The ability to introduce a specific modification at a defined position within a protein is a powerful tool in protein engineering. This compound facilitates the site-specific incorporation of methionine sulfoxide into synthetic peptides and proteins.
Modification of Proteins for Enhanced Functionality
The oxidation of methionine to methionine sulfoxide can significantly alter the physicochemical properties of a protein, including its hydrophobicity, conformation, and stability. By strategically replacing methionine with methionine sulfoxide using this compound during peptide synthesis, researchers can investigate the functional consequences of this modification. This approach allows for the creation of proteins with potentially enhanced or novel functionalities. For example, the introduction of the more polar methionine sulfoxide can alter a protein's solubility or its interaction with other molecules. chemimpex.com
Applications in Bioconjugation Methodologies
This compound can be utilized in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com The sulfoxide group can potentially serve as a handle for specific chemical reactions, allowing for the attachment of labels, drugs, or other moieties to a peptide or protein. While this application is less common than other bioconjugation strategies, the unique reactivity of the sulfoxide offers potential for the development of novel methodologies.
Structural Analog Investigations
The study of structural analogs of this compound provides further insights into the substrate specificity of Msr enzymes and the broader biological effects of sulfoxide-containing compounds.
N-Acetyl-L-methionine Sulfoxide: This is a widely used analog in Msr assays. nih.govresearchgate.net It lacks the bulky Fmoc group, making it a simpler substrate to study the fundamental kinetic properties of the enzymes.
Ethionine Sulfoxide: Ethionine is an analog of methionine where the S-methyl group is replaced by an S-ethyl group. MsrA has been shown to reduce the S-epimer of ethionine sulfoxide, demonstrating a degree of flexibility in its substrate recognition. nih.gov
S-Allyl-L-cysteine Sulfoxide (Alliin): Found naturally in garlic, alliin (B105686) is a structural analog where the methyl group of methionine is replaced by an allyl group, and the rest of the carbon chain differs. Studies have shown that alliin and its metabolites can induce detoxifying enzymes in the liver, highlighting the diverse biological activities of sulfoxide-containing compounds. nih.gov
Fmoc-L-methionine Sulfone: This analog contains a sulfone group (SO₂) instead of a sulfoxide. The oxidation of methionine to methionine sulfone is generally considered irreversible in biological systems. nih.gov Fmoc-L-methionine sulfone is used in peptide synthesis to study the effects of this irreversible oxidation on peptide and protein structure and function. nih.govresearchgate.net
These investigations with structural analogs are crucial for mapping the active sites of Msr enzymes and for discovering new compounds with potential therapeutic applications related to oxidative stress.
L-Methionine Sulfoxide as a Structural Analog for Enzyme Substrate Specificity Studies
L-methionine sulfoxide serves as a structural analog of glutamate (B1630785), a key neurotransmitter and metabolite. sigmaaldrich.comiris-biotech.deiris-biotech.de This structural similarity allows it to be used as a substrate to investigate the specificity and kinetics of various enzymes, particularly those involved in amino acid metabolism. sigmaaldrich.com The oxidation of methionine to methionine sulfoxide is a significant post-translational modification that can alter a protein's structure, stability, and function. iris-biotech.deresearchgate.net This process, which can be reversed by methionine sulfoxide reductase (Msr) enzymes, is thought to be a mechanism for regulating protein activity in vivo. iris-biotech.denih.gov
The study of how enzymes interact with L-methionine sulfoxide provides valuable insights into their substrate binding pockets and catalytic mechanisms. For instance, the differential recognition of the two diastereomers of methionine sulfoxide, (R,S)-Met(O) and (S,S)-Met(O), by MsrA and MsrB enzymes highlights the stereospecificity of these enzymes. researchgate.netmdpi.com MsrA specifically reduces the S-diastereomer, while MsrB acts on the R-diastereomer. mdpi.com This specificity is crucial for understanding how cells repair oxidative damage to proteins.
Furthermore, the use of L-methionine sulfoxide analogs can aid in the development of enzyme inhibitors. By understanding the structural requirements for substrate binding, researchers can design molecules that specifically block the active site of a target enzyme. This approach has been explored for enzymes like L-methionine-γ-lyase, which is a potential therapeutic target in organisms like Trichomonas vaginalis. gla.ac.uk
Substrate Profiling for Enzymes such as Glutamate Synthase and γ-Glutamyl Transpeptidase
L-methionine sulfoxide's structural resemblance to glutamate makes it a useful substrate for profiling the activity of enzymes like glutamate synthase and γ-glutamyl transpeptidase (GGT). iris-biotech.deiris-biotech.deiris-biotech.de
Glutamate Synthase: This enzyme is central to nitrogen assimilation in many organisms, catalyzing the formation of glutamate from glutamine and α-ketoglutarate. By using L-methionine sulfoxide as a substrate, researchers can probe the active site of glutamate synthase and understand how it recognizes and processes its natural substrates.
γ-Glutamyl Transpeptidase (GGT): GGT is an enzyme involved in glutathione (B108866) metabolism and has been implicated in tumor resistance to chemotherapy and radiation. nih.gov It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor. L-methionine sulfoxide can act as a substrate for GGT, allowing for the characterization of its activity. iris-biotech.de Studies have shown that GGT can be inhibited by glutamine analogs that compete for the γ-glutamyl binding site. nih.gov The use of L-methionine sulfoxide and its derivatives in high-throughput screening assays can help identify novel and more specific GGT inhibitors with therapeutic potential. nih.gov
The table below summarizes the key enzymes for which L-methionine sulfoxide can serve as a substrate for profiling studies.
| Enzyme | Biological Function | Relevance of Using L-Methionine Sulfoxide |
| Glutamate Synthase | Nitrogen assimilation, glutamate synthesis. | Probing active site and substrate recognition. |
| γ-Glutamyl Transpeptidase (GGT) | Glutathione metabolism, drug resistance in cancer. nih.gov | Characterizing enzyme activity and screening for inhibitors. iris-biotech.denih.gov |
| Methionine Sulfoxide Reductase (Msr) | Repair of oxidized proteins, antioxidant defense. nih.govmdpi.com | Investigating stereospecificity and catalytic mechanism. mdpi.com |
| L-Methionine-γ-lyase | Methionine metabolism. | Development of specific enzyme inhibitors. gla.ac.uk |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone of analytical chemistry, and various specialized techniques are utilized to analyze and purify N-Fmoc-L-methionine sulfoxide (B87167).
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying N-Fmoc-L-methionine sulfoxide. Purity levels are often reported to be greater than or equal to 99%. cenmed.com The versatility of HPLC allows for the separation of the target compound from starting materials, by-products, and other impurities. In the context of Fmoc-protected amino acids, reversed-phase HPLC is a commonly employed mode.
A typical HPLC method for purity determination would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (e.g., water with an acid modifier like trifluoroacetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using ultraviolet (UV) absorbance, typically at 220 nm, where the Fmoc group exhibits strong absorption. phenomenex.com The quantification of this compound is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration. The limit of quantification for Fmoc-amino acid derivatives can be as low as 1 picomole. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Assessment of Fmoc-Amino Acids
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 30% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
The synthesis of this compound can potentially lead to the formation of its D-enantiomer. As the biological activity of peptides is highly dependent on their stereochemistry, ensuring the enantiomeric purity of the building blocks is critical. Chiral HPLC is the premier technique for this purpose, capable of achieving high levels of precision, with expected enantiomeric purity often exceeding 99.0% enantiomeric excess (ee), and in some cases, ≥99.8% ee is required. phenomenex.com For this compound, enantiomeric purity has been reported to be greater than or equal to 99.5% (ee) as determined by chiral HPLC. jk-sci.com
Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of Fmoc-protected amino acids. phenomenex.com These CSPs, such as those derived from cellulose (B213188) or amylose, can differentiate between enantiomers based on the formation of transient diastereomeric complexes with differing stabilities. Zwitterionic and anion-exchanger type CSPs based on quinine (B1679958) have also demonstrated effective separation of Nα-Fmoc proteinogenic amino acids. nih.gov In many cases, the D-enantiomer is more strongly retained and elutes after the L-enantiomer on macrocyclic glycopeptide CSPs. sigmaaldrich.com
Table 2: Chiral HPLC Screening Conditions for Fmoc-Amino Acids
| Parameter | Condition |
| Chiral Stationary Phases | Lux 5 µm Cellulose-1, Lux 5 µm Cellulose-2, Lux 5 µm Cellulose-3, Lux 5 µm Cellulose-4 |
| Mobile Phase | Reversed-phase conditions, specific composition varies with CSP |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 220 nm |
Impurity profiling is essential for understanding the degradation pathways and ensuring the quality of this compound. Mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms, is a powerful tool for this purpose. A study on the impurity profiling of L-methionine employed a mixed-mode column that combined reversed-phase and cationic exchange modalities. researchgate.net This approach allows for the separation of a wide range of impurities with varying polarities and charge states.
In the analysis of L-methionine, this technique was successful in separating methionine sulfoxide from other related substances. researchgate.netnih.gov The method demonstrated high sensitivity, with a limit of detection for impurities in the range of 0.06–0.30 μg/mL and a limit of quantification in the range of 0.30–0.75 μg/mL. researchgate.netnih.gov Such a method would be highly applicable to this compound for the comprehensive detection and quantification of synthesis-related impurities and degradation products.
Table 3: Performance of a Mixed-Mode HPLC Method for L-Methionine Impurity Profiling
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 92.9 – 103.6% |
| Precision (Intermediate Precision at LoQ, CV) | 2.9% |
| Limit of Detection | 0.06–0.30 μg/mL |
| Limit of Quantification | 0.30–0.75 μg/mL |
Micellar Electrokinetic Chromatography (MEKC) is a high-resolution separation technique that can be applied to the stereospecific analysis of methionine sulfoxide diastereomers. A MEKC method was developed for the analysis of L-methionine sulfoxide diastereomers using a successive multiple ionic-polymer layer coated fused-silica capillary. nih.govmerckmillipore.com This method was validated in the range of 0.15-2.0 mM and demonstrated good linearity and precision, with limits of detection for the analytes ranging between 0.04 and 0.10 mM. nih.govmerckmillipore.com
Furthermore, an electrophoretically mediated microanalysis assay (EMMA) was developed for determining the stereoselective reduction of L-methionine sulfoxide diastereomers, using Fmoc-L-methionine sulfoxide as the substrate. nih.gov This assay utilized a successive multiple ionic-polymer layer-coated capillary and a background electrolyte containing sodium dodecyl sulfate. nih.gov This demonstrates the direct applicability of MEKC-based methods for the stereospecific analysis of this compound.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. In the context of this compound, MS is crucial for confirming the oxidation state of the sulfur atom. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 atomic mass units (amu). Further oxidation to methionine sulfone would result in a mass increase of 32 amu relative to methionine. chromatographyonline.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of methionine oxidation in peptides and proteins. nih.gov This technique allows for the separation of the oxidized species from the non-oxidized form, followed by mass spectrometric detection and fragmentation to confirm the site of modification. While direct MS analysis of this compound would confirm its molecular weight (387.45 g/mol ), LC-MS/MS is particularly valuable in complex mixtures to identify and quantify the extent of methionine oxidation. cenmed.com It should be noted that unintended on-column methionine oxidation can sometimes occur during LC-MS/MS analysis, which needs to be monitored and controlled. chromatographyonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key functional groups and their characteristic IR absorption bands include:
N-H Stretch: The amide N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.
C=O Stretch: The carbonyl groups of the carboxylic acid and the Fmoc protecting group exhibit strong stretching vibrations in the range of 1680-1750 cm⁻¹.
S=O Stretch: The sulfoxide group is characterized by a strong absorption band typically found between 1000 and 1100 cm⁻¹.
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
The IR spectrum provides a molecular fingerprint that can be used for rapid identification and quality control of this compound. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3500 |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 |
| C=O (Fmoc) | Stretch | 1690 - 1710 |
| S=O (Sulfoxide) | Stretch | 1000 - 1100 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Methodologies for Assessing Stereochemical Purity in Research Materials
The oxidation of the sulfur atom in methionine to a sulfoxide creates a new chiral center, resulting in two diastereomers: (S)- and (R)-methionine sulfoxide. iris-biotech.denih.gov Assessing the stereochemical purity of this compound is crucial, as the different diastereomers can have distinct biological activities and can affect the properties of the resulting peptides.
Several analytical techniques are employed to separate and quantify these diastereomers:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and diastereomers. chemimpex.comjk-sci.comphenomenex.com By using a chiral stationary phase, the two diastereomers of this compound can be resolved into two distinct peaks, allowing for their quantification. phenomenex.com
Supercritical Fluid Chromatography (SFC): SFC, particularly with supercritical CO₂, has been shown to be a facile method for obtaining both diastereomers in purities exceeding 99%. nih.gov
Enzymatic Assays: Methionine sulfoxide reductase (Msr) enzymes exhibit stereospecificity. MsrA specifically reduces the S-diastereomer, while MsrB reduces the R-diastereomer. nih.gov This enzymatic selectivity can be harnessed in analytical assays to determine the ratio of the two diastereomers. nih.gov
Impurity Analysis and Characterization in Synthetic Peptides Containing Methionine Sulfoxide
The synthesis of peptides containing methionine sulfoxide can introduce various impurities that may impact the final product's purity and biological activity.
Methionine is highly susceptible to oxidation, which can occur during peptide synthesis, purification, and storage, leading to the formation of methionine sulfoxide as a common impurity in methionine-containing peptides. iris-biotech.demdpi.comacs.org Further oxidation can lead to the formation of methionine sulfone (+32 Da). iris-biotech.deacs.org
Analytical techniques for detecting and quantifying these impurities include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for separating the desired peptide from its oxidized and other impurities. The elution profile will show distinct peaks for the native peptide and its sulfoxide and sulfone forms. mdpi.comacs.org
Mass Spectrometry (MS): Mass spectrometry is used to identify impurities based on their mass-to-charge ratio. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da, while oxidation to the sulfone results in a 32 Da increase. iris-biotech.de
The presence of methionine sulfoxide and other impurities can have significant consequences for research outcomes:
Altered Biological Activity: The oxidation of methionine can alter the three-dimensional structure of a peptide, which can in turn affect its biological activity. iris-biotech.de In some cases, oxidation can lead to a loss of function, while in others, it may have no effect or even enhance activity.
Aggregation: The presence of oxidized forms of methionine can increase the propensity of peptides to aggregate, which can complicate purification and affect the reliability of experimental results. d-nb.info
Therefore, careful control of synthesis and purification processes, along with rigorous analytical characterization, is essential to minimize the impact of impurities in research involving peptides containing methionine sulfoxide.
Future Research Directions and Translational Perspectives
Rational Design and Development of Novel Biomolecules
The unique physicochemical properties of N-Fmoc-L-methionine sulfoxide (B87167) are being harnessed for the rational design and synthesis of novel biomolecules with enhanced characteristics. A primary application lies in overcoming the challenges associated with the synthesis of hydrophobic and aggregation-prone peptides, which are implicated in various diseases.
The incorporation of the polar methionine sulfoxide moiety significantly improves the solubility of these peptides, facilitating their synthesis and purification. nih.govd-nb.infonih.gov This strategy involves a two-step process: solid-phase peptide synthesis (SPPS) using Fmoc-Met(O)-OH, followed by the reduction of the sulfoxide to the native methionine residue. nih.gov This approach has been successfully applied to the synthesis of challenging peptides, such as the Tar-DNA-binding protein 43 (TDP-43) fragment (307–347) and peptides from the human prion protein. nih.govd-nb.info The improved solubility of the oxidized peptide intermediates leads to higher quality crude products and simplified purification by high-performance liquid chromatography (HPLC). nih.govd-nb.info
Furthermore, the reversible oxidation of methionine to its sulfoxide form serves as a basis for the design of "switch" peptides. These peptides can be induced to change their secondary structure upon oxidation or reduction of the methionine residue. nih.gov This conformational change is driven by the significant alteration in the polarity of the amino acid side chain, from the lipophilic methionine to the hydrophilic methionine sulfoxide. wisc.edu This principle allows for the development of peptides whose biological activity can be toggled by a specific stimulus, offering potential applications in drug delivery and biomaterials.
| Peptide Sequence | Synthesis Strategy | Isolated Yield (%) | Reference |
|---|---|---|---|
| TDP-43 (307–347) | Standard Fmoc/tBu SPPS (non-oxidized Met) | ~1% | nih.gov |
| TDP-43 (307–347) | Two-step oxidation-reduction approach | 2–5% | nih.gov |
| hPrP (125–155) | Standard Fmoc/tBu SPPS (non-oxidized Met) | 2% | nih.gov |
| hPrP (125–155) | Two-step oxidation-reduction approach | Significantly improved quality and solubility | nih.gov |
Mechanistic Studies of Reaction Pathways Involving the Sulfoxide Moiety
A deeper understanding of the reaction mechanisms involving the methionine sulfoxide moiety is crucial for its broader application in chemical biology. The oxidation of methionine during Fmoc-SPPS is a common side reaction, but its reversible nature can be exploited. iris-biotech.depeptide.com The principal side reaction is the acid-catalyzed oxidation of methionine to methionine sulfoxide during the cleavage and deprotection steps. acs.orgmerckmillipore.com
One area of active investigation is the Pummerer rearrangement, a reaction specific to sulfoxides that can be utilized for the site-specific labeling of peptides. nih.govnih.gov This reaction involves the conversion of the sulfoxide to a reactive intermediate that can be trapped by a nucleophile, leading to a covalently modified methionine residue. nih.gov Studies have explored the use of silyl (B83357) chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), to activate the sulfoxide, which then reacts with thiol nucleophiles like 2-mercaptoimidazole (B184291) or pyridine-2-thiol (B7724439) to form a stable dithioacetal adduct. nih.gov This method provides a means to definitively identify and quantify oxidized methionine residues in peptides and proteins. nih.govnih.gov
Future mechanistic studies will likely focus on optimizing the conditions for these reactions to improve efficiency and specificity, as well as exploring new reaction pathways for the sulfoxide moiety. Kinetic studies on the oxidation and reduction of methionine residues within peptides are also essential for designing more robust and controllable "switch" peptides. nih.gov Understanding the factors that influence the rates of these reactions will enable the fine-tuning of the conformational and functional responses of these novel biomolecules.
| Activating Agent | Solvent | Dithioacetal Adduct Yield (%) | Reference |
|---|---|---|---|
| TMSCl | Dioxane | Optimal | nih.gov |
| TMSCl | Acetic Acid | 17% | nih.gov |
| TMSCl | Chloroform | 7% | nih.gov |
Development of Advanced Probes and Assays for Methionine Sulfoxide and Msr Activity
The reversible oxidation of methionine is a key post-translational modification involved in cellular signaling and oxidative stress. The enzymes responsible for reversing this modification are the methionine sulfoxide reductases (Msrs). The development of specific probes and assays for methionine sulfoxide and Msr activity is therefore of great interest for studying these biological processes.
This compound and its derivatives are being used to develop novel fluorescent probes for Msr activity. rsc.orgnih.gov One such probe, named Msr-blue, is a "turn-on" fluorescent probe that exhibits a greater than 100-fold increase in fluorescence upon reduction by Msr enzymes. rsc.org This allows for the real-time monitoring of Msr activity in biological samples and even in living cells. rsc.orgnih.gov
Furthermore, genetically encoded, mechanism-based fluorescent sensors have been developed for the stereospecific detection of methionine sulfoxide diastereomers. nih.gov These sensors, named MetSOx and MetROx, are capable of distinguishing between the S- and R-diastereomers of methionine sulfoxide, respectively. nih.gov They function based on a conformational change that occurs upon the reduction of the sulfoxide by the fused Msr domain, leading to a change in the fluorescent properties of a circularly permuted yellow fluorescent protein (cpYFP). nih.gov
The continued development of such probes will provide more sensitive and specific tools for investigating the roles of methionine oxidation and the Msr system in health and disease, including neurodegenerative disorders like Parkinson's disease. rsc.orgnih.gov
| Probe Name | Type | Detection Principle | Key Feature | Reference |
|---|---|---|---|---|
| Msr-blue | Turn-on fluorescent probe | Fluorescence increase upon reduction by Msr | >100-fold fluorescence increment | rsc.orgnih.gov |
| MetSOx | Genetically-encoded ratiometric fluorescent sensor | Sensing of S-diastereomer of MetO | Stereospecific detection | nih.gov |
| MetROx | Genetically-encoded ratiometric fluorescent sensor | Sensing of R-diastereomer of MetO | Stereospecific detection | nih.gov |
Exploration in Chemical Ligation Strategies Utilizing Methionine Sulfoxide Protection
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. mdpi.com A key requirement for NCL is the presence of an N-terminal cysteine residue and a C-terminal thioester on the reacting fragments. mdpi.com The thioether side chain of methionine is susceptible to undesired side reactions during peptide synthesis and ligation.
To circumvent this issue, the reversible oxidation of methionine to its sulfoxide has been employed as a protecting group strategy. nih.govresearchgate.net By incorporating Fmoc-Met(O)-OH into the peptide sequence, the reactive thioether is masked. Following the ligation reaction, the sulfoxide can be quantitatively reduced back to methionine. d-nb.info This approach is particularly valuable when synthesizing peptide fragments for ligation via a native chemical ligation mechanism, as it preserves the integrity of the C-terminal thioester. biotage.com
Future research in this area will likely focus on the development of more efficient and orthogonal deprotection strategies for the methionine sulfoxide group. nih.govescholarship.orgsigmaaldrich.com This will allow for its seamless integration into more complex multi-step ligation and modification protocols. Additionally, the exploration of alternative ligation strategies that can accommodate the methionine sulfoxide moiety directly, or that can be performed under conditions compatible with its presence, will further expand the utility of this protecting group strategy in the chemical synthesis of proteins.
| Ligation Strategy | Role of Methionine Sulfoxide | Key Advantage | Reference |
|---|---|---|---|
| Native Chemical Ligation (NCL) | Protecting group for the methionine side chain | Prevents side reactions at the thioether | nih.govresearchgate.net |
| Methionine Ligation | Latent thiol moiety for transthioesterification | Allows for ligation at methionine residues | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-Fmoc-L-methionine sulfoxide, and how can purity be validated?
- Synthesis : The compound is typically synthesized by oxidizing N-Fmoc-L-methionine using oxidizing agents like hydrogen peroxide or dimethyl sulfoxide (DMSO) under controlled conditions. The reaction progress is monitored via thin-layer chromatography (TLC) .
- Purification : Reversed-phase HPLC with a C18 column is recommended for purification. Solvent systems like acetonitrile/water (with 0.1% trifluoroacetic acid) can resolve methionine sulfoxide from unoxidized methionine .
- Purity Validation : Use H-NMR to confirm structural integrity (e.g., sulfoxide peak at δ 2.6–2.8 ppm) and HPLC (>97% purity as per supplier standards) .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- Chiral HPLC : Employ chiral stationary phases (e.g., Chirobiotic T) to separate enantiomers and verify retention of L-configuration .
- Circular Dichroism (CD) : Compare the CD spectrum with literature data for L-methionine sulfoxide derivatives to confirm stereochemical homogeneity .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Store at 4°C in a dry, light-protected environment to minimize oxidation and hydrolysis. Use argon or nitrogen gas to purge vials for long-term storage .
Advanced Research Questions
Q. How can this compound be used to study methionine sulfoxide reductase (Msr) activity in oxidative stress models?
- Experimental Design :
Substrate Preparation : Generate oxidized proteins by treating methionine-rich proteins (MRPs) with H₂O₂, then incorporate this compound as a substrate .
Enzyme Assay : Monitor sulfoxide reduction by MsrA/MsrB using SDS-PAGE to track mobility shifts caused by Met oxidation/reduction .
Thiol Cofactors : Include glutathione (GSH) or thioredoxin to assess enzymatic dependency on reducing systems .
- Data Interpretation : Compare reduction rates between wild-type and Msr-knockout models to elucidate enzyme specificity .
Q. What methodological challenges arise when quantifying methionine sulfoxide in complex biological matrices, and how can they be addressed?
- Challenges :
- Matrix Interference : Co-eluting compounds in HPLC/MS may obscure sulfoxide peaks.
- Oxidation Artifacts : Spontaneous oxidation during sample preparation.
- Solutions :
- Derivatization : Use dansyl chloride or other fluorescent tags to enhance detection sensitivity .
- Antibody-Based Assays : Employ antibodies specific to methionine sulfoxide (e.g., anti-MetO antibodies) for immunoblot quantification .
- Stabilization : Add protease inhibitors and antioxidants (e.g., EDTA) during sample lysis .
Q. How can researchers resolve contradictions in reported Msr enzyme kinetics when using this compound as a substrate?
- Potential Causes :
- Stereospecificity : MsrA reduces S-sulfoxide, while MsrB targets R-sulfoxide; confirm substrate stereochemistry .
- Cofactor Variability : Differences in GSH/thioredoxin concentrations across studies.
- Methodological Adjustments :
- Standardized Conditions : Use defined redox buffers (e.g., 1 mM GSH, pH 7.4) .
- Kinetic Profiling : Perform Michaelis-Menten analysis with purified enzymes to establish baseline parameters .
Q. What role does this compound play in peptide synthesis under oxidative conditions?
- Application : Incorporate the compound into solid-phase peptide synthesis (SPPS) to study oxidative post-translational modifications or mimic aging-related protein damage .
- Optimization :
- Coupling Efficiency : Use DIC/HOBt activation to minimize racemization during Fmoc deprotection .
- Stability Testing : Monitor sulfoxide integrity under SPPS conditions (e.g., piperidine treatment) via LC-MS .
Methodological Considerations for Data Quality
- Reproducibility : Replicate experiments across multiple oxidation batches to account for variability in sulfoxide formation .
- Statistical Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal, as oxidation levels may skew results .
- Literature Integration : Compare findings with prior studies on methionine sulfoxide in aging (e.g., elevated oxidation in aged tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
